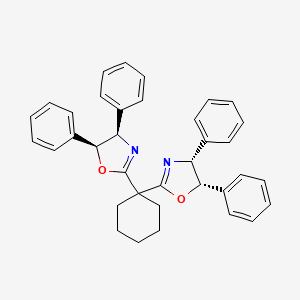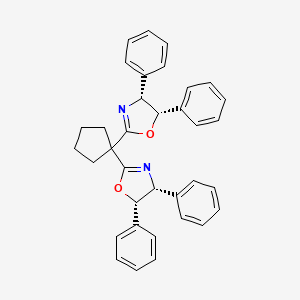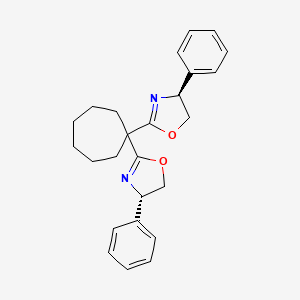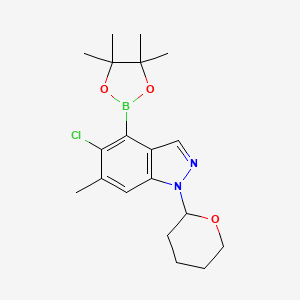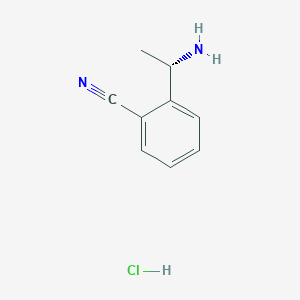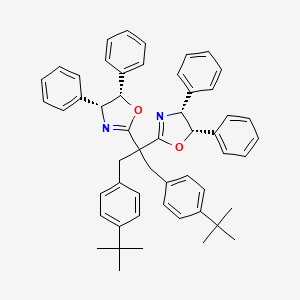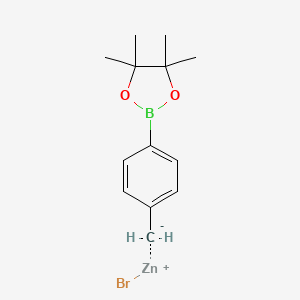
2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxycarbonylphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxycarbonylphenylzinc bromide can be synthesized through the reaction of 2-bromobenzoic acid methyl ester with zinc in the presence of a suitable catalyst in THF. The reaction typically involves the use of a halogen-metal exchange process, where the bromine atom is replaced by a zinc atom, forming the organozinc compound.
Industrial Production Methods
In an industrial setting, the production of 2-Methoxycarbonylphenylzinc bromide involves large-scale halogen-metal exchange reactions under controlled conditions to ensure high yield and purity. The process requires careful handling of reagents and solvents to prevent contamination and ensure the stability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxycarbonylphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling reactions: It participates in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Addition reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Common reagents used in reactions with 2-Methoxycarbonylphenylzinc bromide include:
Electrophiles: Such as alkyl halides and acyl chlorides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is commonly used as the solvent due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving 2-Methoxycarbonylphenylzinc bromide include:
Biaryl compounds: Formed through coupling reactions.
Alcohols: Formed through addition reactions with carbonyl compounds.
Esters and amides: Formed through nucleophilic substitution reactions with acyl chlorides and anhydrides.
Scientific Research Applications
2-Methoxycarbonylphenylzinc bromide has a wide range of applications in scientific research, including:
Organic synthesis: Used in the synthesis of complex organic molecules, pharmaceuticals, and natural products.
Medicinal chemistry: Employed in the development of new drug candidates and bioactive compounds.
Material science: Utilized in the preparation of functional materials and polymers.
Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 2-Methoxycarbonylphenylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylzinc bromide: Similar in structure but lacks the carbonyl group.
2-(Methoxycarbonyl)phenylzinc iodide: Similar in structure but contains an iodine atom instead of bromine.
Uniqueness
2-Methoxycarbonylphenylzinc bromide is unique due to the presence of both the methoxycarbonyl group and the zinc-bromide moiety, which provides it with distinct reactivity and versatility in organic synthesis. Its ability to participate in a wide range of reactions makes it a valuable reagent in various fields of research.
Properties
IUPAC Name |
bromozinc(1+);methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O2.BrH.Zn/c1-10-8(9)7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXFHVJCSKNMLB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=[C-]1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

